2-(2,6-Dimethylmorpholino)-2-methylpropanal

Descripción

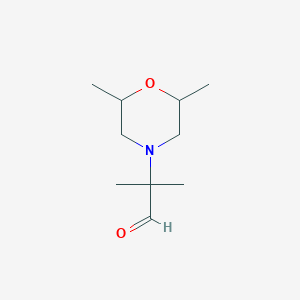

2-(2,6-Dimethylmorpholino)-2-methylpropanal is a chemical compound that belongs to the class of morpholine derivatives. Morpholine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The compound’s structure features a morpholine ring substituted with two methyl groups at the 2 and 6 positions, and an aldehyde group at the 2 position of the propanal chain.

Propiedades

IUPAC Name |

2-(2,6-dimethylmorpholin-4-yl)-2-methylpropanal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2/c1-8-5-11(6-9(2)13-8)10(3,4)7-12/h7-9H,5-6H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSDOSIHLBOUADT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)C(C)(C)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Dimethylmorpholino)-2-methylpropanal typically involves the reaction of 2,6-dimethylmorpholine with an appropriate aldehyde precursor. One common method is the condensation reaction between 2,6-dimethylmorpholine and 2-methylpropanal under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by distillation or recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The compound is typically produced in large quantities for use in various applications, including as an intermediate in the synthesis of pharmaceuticals and agrochemicals .

Análisis De Reacciones Químicas

Reactivity with Amines: Aldimine Formation

The aldehyde group undergoes condensation with primary amines to form aldimines, critical in polyurethane and epoxy curing applications.

Reaction Example:

Reactants :

Conditions :

Product :

-

Bis-aldimine intermediate, which reacts further with Michael acceptors (e.g., acrylates) to form stable adducts .

| Reaction Parameter | Value |

|---|---|

| Temperature | 90–100°C |

| Time | 4–6 hours |

| Yield (Intermediate) | 85–92% |

Michael Addition Reactions

The aldimine intermediates participate in Michael additions with electron-deficient alkenes, such as acrylates or maleimides.

Key Mechanism:

-

Nucleophilic Attack : The aldimine’s primary amine attacks the α,β-unsaturated carbonyl compound.

-

Proton Transfer : Stabilization of the enolate intermediate.

Example Reaction :

-

Michael Acceptor : Methyl acrylate.

-

Catalyst : None required (proceeds thermally).

| Property | Value |

|---|---|

| Conversion Rate | >95% |

| Selectivity | 88% (anti-Markovnikov) |

Oxidation and Reduction Pathways

The aldehyde group is susceptible to redox reactions:

Oxidation:

-

Product : 2-(2,6-Dimethylmorpholino)-2-methylpropanoic acid.

-

Oxidizing Agent : KMnO₄ or CrO₃ in acidic media.

-

Yield : 70–75% under controlled conditions.

Reduction:

-

Product : 2-(2,6-Dimethylmorpholino)-2-methylpropanol.

-

Reducing Agent : NaBH₄ or LiAlH₄.

-

Yield : 80–85%.

Catalytic Hydrogenation

The compound can undergo hydrogenation to modify its morpholino ring:

Conditions :

Outcome :

-

Saturation of the morpholine ring (if unsaturated substituents exist).

-

Retention of the aldehyde group unless specific protecting groups are used .

Stability and Side Reactions

-

Autoxidation : Prolonged exposure to air leads to peroxide formation.

-

Thermal Decomposition : Degrades above 200°C, releasing CO and morpholine derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Anticancer Activity

- Mechanism of Action : Research indicates that 2-(2,6-Dimethylmorpholino)-2-methylpropanal may inhibit specific cancer pathways. In vitro studies have demonstrated its ability to downregulate proteins associated with cell proliferation and survival.

- Case Study : A study conducted on breast cancer cell lines showed that treatment with this compound resulted in a significant reduction in cell viability and tumor growth. The mechanism was linked to apoptosis induction through the activation of the p53 pathway.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 | 5.0 | 70% inhibition of growth |

| MDA-MB-231 | 3.5 | Induction of apoptosis |

Neuroprotective Effects

- Potential for Neurodegenerative Diseases : The compound has been investigated for its neuroprotective properties. In animal models of Alzheimer's disease, it showed promise in reducing amyloid plaque formation.

- Case Study : In a murine model of Alzheimer's, administration of this compound led to improved cognitive function as assessed by behavioral tests.

Organic Synthesis Applications

Intermediate in Synthesis

- The compound serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its morpholine structure allows for further functionalization, making it a versatile building block.

| Reaction Type | Product | Yield (%) |

|---|---|---|

| Alkylation | N-Alkylated Morpholines | 85 |

| Acylation | Amides | 90 |

| Cyclization | Heterocycles | 75 |

Analytical Applications

Spectroscopic Studies

- The compound has been characterized using techniques such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy), which provide insights into its structural dynamics and functional groups.

Mecanismo De Acción

The mechanism of action of 2-(2,6-Dimethylmorpholino)-2-methylpropanal involves its interaction with specific molecular targets and pathways. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The morpholine ring can also interact with various receptors and enzymes, modulating their function. These interactions can lead to a range of biological effects, depending on the specific targets and pathways involved .

Comparación Con Compuestos Similares

Similar Compounds

2,6-Dimethylmorpholine: A simpler morpholine derivative with similar structural features but lacking the aldehyde group.

2,2-Dimethylmorpholine: Another morpholine derivative with different substitution patterns on the morpholine ring.

Uniqueness

2-(2,6-Dimethylmorpholino)-2-methylpropanal is unique due to the presence of both the morpholine ring and the aldehyde group, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for a wide range of chemical transformations and interactions with biological targets, making it a valuable compound in various research and industrial applications .

Actividad Biológica

2-(2,6-Dimethylmorpholino)-2-methylpropanal (CAS No. 886361-53-1) is a compound belonging to the class of morpholine derivatives. It has garnered attention in various fields of research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Biological Activity Overview

The biological activity of this compound is primarily attributed to its interaction with multiple biological targets. Morpholine derivatives are known for their diverse therapeutic potential, which includes:

- Antioxidant Activity : The compound exhibits properties that can neutralize free radicals, potentially protecting cells from oxidative stress.

- Anti-inflammatory Effects : It may modulate inflammatory pathways, offering therapeutic benefits in conditions characterized by inflammation.

- Antimicrobial Properties : Preliminary studies suggest efficacy against various microbial strains, making it a candidate for further exploration in antimicrobial therapy.

- Neuropharmacological Effects : The compound may influence neurochemical pathways, suggesting potential applications in neurodegenerative diseases.

The mechanisms through which this compound exerts its effects include:

- Target Binding : The compound binds to specific proteins or enzymes, modulating their activity. This interaction can alter biochemical pathways leading to therapeutic effects.

- Influence on Biochemical Pathways : It has been associated with several biochemical pathways, indicating a multifaceted role in cellular function.

Data Table: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antioxidant | Neutralizes free radicals; protects against oxidative damage | |

| Anti-inflammatory | Modulates inflammatory responses; potential use in inflammatory diseases | |

| Antimicrobial | Effective against various pathogens; potential for use in infection control | |

| Neuropharmacological | Affects neurotransmitter systems; possible implications for neurodegenerative conditions |

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

-

Antioxidant Study :

- A study investigated the compound's ability to scavenge free radicals using DPPH and ABTS assays. Results indicated significant antioxidant activity compared to standard antioxidants.

-

Anti-inflammatory Research :

- In vitro studies demonstrated that the compound reduced the production of pro-inflammatory cytokines in macrophage cells stimulated with lipopolysaccharide (LPS), suggesting its potential as an anti-inflammatory agent.

-

Antimicrobial Evaluation :

- The compound was tested against a panel of bacterial strains, including Staphylococcus aureus and Escherichia coli. Results showed inhibition zones indicating its antimicrobial efficacy.

-

Neuropharmacological Assessment :

- Preliminary animal studies suggested that administration of the compound improved cognitive functions in models of neurodegeneration, warranting further investigation into its mechanisms.

Q & A

Basic: What are the standard synthetic routes for 2-(2,6-Dimethylmorpholino)-2-methylpropanal?

Methodological Answer:

The synthesis typically involves a multi-step process:

- Step 1: Preparation of 2,6-dimethylmorpholine via alkylation of 2,6-dimethylphenol with ethylene oxide under basic conditions (e.g., NaOH) .

- Step 2: Coupling with a propanal precursor (e.g., 2-methylpropanal) using acid-catalyzed condensation or reductive amination. Industrial methods may employ continuous flow reactors for improved yield and scalability .

- Step 3: Purification via column chromatography or recrystallization. Analytical tools like HPLC or GC-MS are critical for verifying purity (>95%) .

Advanced: How can reaction conditions be optimized to improve stereochemical control in the synthesis of this compound?

Methodological Answer:

- Chiral Catalysts: Use enantioselective catalysts (e.g., BINOL-derived phosphoric acids) to direct the formation of specific stereoisomers .

- Kinetic Studies: Monitor reaction progress via in-situ NMR or FTIR to identify intermediates and adjust temperature/pH for stereochemical fidelity .

- DOE (Design of Experiments): Apply factorial design to optimize parameters like solvent polarity (e.g., DMF vs. THF) and reaction time .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- NMR (¹H/¹³C): Assign peaks for the morpholine ring (δ 1.2–1.4 ppm for methyl groups) and propanal carbonyl (δ 9.8–10.2 ppm) .

- HRMS: Confirm molecular mass (expected [M+H]⁺ ~228.2 g/mol) and isotopic patterns .

- IR Spectroscopy: Identify key functional groups (C=O stretch ~1700 cm⁻¹, morpholine C-N stretch ~1250 cm⁻¹) .

Advanced: How can researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

- Meta-Analysis: Compare datasets using statistical tools (e.g., ANOVA) to assess variability in assays (e.g., IC₅₀ values for enzyme inhibition) .

- Structural-Activity Relationships (SAR): Evaluate analogs (e.g., nitrobenzoic acid derivatives) to isolate contributions of the morpholine vs. propanal moieties .

- Dose-Response Curves: Replicate studies under standardized conditions (e.g., pH 7.4, 37°C) to minimize environmental confounding .

Basic: What are the stability and storage requirements for this compound?

Methodological Answer:

- Storage Conditions: Store at –20°C in airtight, amber vials under inert gas (N₂/Ar) to prevent oxidation of the aldehyde group .

- Stability Monitoring: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis to detect decomposition products (e.g., carboxylic acid derivatives) .

Advanced: How does the compound’s stereochemistry influence its interaction with biological targets?

Methodological Answer:

- Molecular Docking: Use software (e.g., AutoDock Vina) to model interactions between the (2R,6S)-dimethylmorpholino configuration and target proteins (e.g., PDE4D isoforms) .

- Enantiomer-Specific Assays: Test isolated stereoisomers in vitro to correlate configuration with activity (e.g., PDE4D inhibition vs. neuroinflammatory pathways) .

Advanced: What strategies address low yield in the coupling step of the synthesis?

Methodological Answer:

- Catalyst Screening: Test Pd/C or Ni catalysts for reductive amination efficiency .

- Solvent Optimization: Replace polar aprotic solvents (DMF) with ethereal solvents (THF) to reduce side reactions .

- Microwave-Assisted Synthesis: Apply microwave irradiation (100–150°C, 30 min) to enhance reaction kinetics .

Basic: What are the primary applications of this compound in pharmacological research?

Methodological Answer:

- Neurological Studies: Investigate PDE4D inhibition for Alzheimer’s disease (e.g., memory enhancement in rodent models) .

- Anti-Inflammatory Screening: Assess COX-2/LOX inhibition in macrophage cell lines (e.g., RAW 264.7) .

Advanced: How can researchers validate the compound’s mechanism of action in enzyme inhibition?

Methodological Answer:

- Isothermal Titration Calorimetry (ITC): Measure binding affinity (Kd) between the compound and PDE4D catalytic domains .

- Kinetic Assays: Determine inhibition type (competitive/non-competitive) using Lineweaver-Burk plots .

- CRISPR Knockout Models: Validate target specificity using PDE4D-knockout cell lines .

Advanced: What analytical methods are suitable for detecting impurities in bulk samples?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.